molecular formula C15H14 B14653266 1,3-Dimethyl-9H-fluorene CAS No. 42931-65-7

1,3-Dimethyl-9H-fluorene

Cat. No.: B14653266
CAS No.: 42931-65-7
M. Wt: 194.27 g/mol
InChI Key: RCINAJBUFKRKGR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-9H-fluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two methyl groups attached to the fluorene core at the 1 and 3 positions. The compound exhibits unique chemical properties due to its polycyclic aromatic hydrocarbon structure, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of an alkaline substance. The reaction is typically carried out in an organic solvent system at a controlled temperature .

Industrial Production Methods

Industrial production of this compound often involves the bromination of fluorene followed by methylation. For instance, fluorene can be brominated using dibromohydantoin, followed by methylation with iodomethane in the presence of potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenone, substituted fluorenes, and various fluorenyl derivatives .

Scientific Research Applications

1,3-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .

Properties

CAS No.

42931-65-7

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1,3-dimethyl-9H-fluorene

InChI

InChI=1S/C15H14/c1-10-7-11(2)14-9-12-5-3-4-6-13(12)15(14)8-10/h3-8H,9H2,1-2H3

InChI Key

RCINAJBUFKRKGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC3=CC=CC=C3C2=C1)C

Origin of Product

United States

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